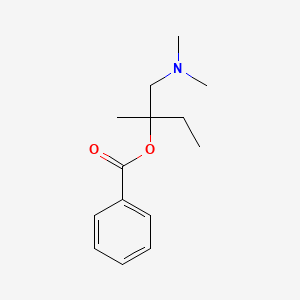
Amylocaine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Amylocaine involves a Grignard reaction of chloroacetone with one mole of magnesium ethyl bromide to give 1-chloro-2-methyl-butan-2-ol . This is then heated with dimethylamine to give 1-(dimethylamino)-2-methylbutan-2-ol . These two steps can also be treated as interchangeable. The final step is esterification with benzoyl chloride to complete the synthesis of amylocaine .Molecular Structure Analysis
Amylocaine has a molecular formula of C14H21NO2 . Its molecular weight is approximately 235.33 g/mol . The IUPAC name for Amylocaine is 1-(dimethylamino)-2-methylbutan-2-yl benzoate .Chemical Reactions Analysis
Amylocaine, like other local anesthetics, acts as a membrane stabilizing drug that reversibly decreases the rate of depolarization and repolarization of excitable membranes . This blocks the conduction of neuronal signals for certain bodily movements .Physical And Chemical Properties Analysis
Amylocaine hydrochloride is a white or off-white crystalline powder . It is soluble in water and slightly soluble in ethanol . Its melting point is approximately 175-177°C . It decomposes before boiling . The pH of a 1% aqueous solution is approximately 4.5-6.5 .Applications De Recherche Scientifique
1. Clinical Trials and Drug Development in Immunoglobulin Light-chain Amyloidosis
Amylocaine's application in the field of immunoglobulin light-chain amyloidosis (AL) is significant. A consensus on modern frameworks for clinical trial design and drug development in AL has been established, considering recent diagnostic and technical advances. This framework encourages rapid testing of therapies like Amylocaine and expedites new drug development and approval (Comenzo et al., 2012).
2. Amyloid Formation and Protein Misfolding Diseases
Research on protein aggregation and amyloid formation, including the role of Amylocaine, has expanded significantly. These studies have linked amyloid deposition with a range of medical disorders such as Alzheimer's and type II diabetes. Understanding the nature of functional forms of peptides and proteins, and the ways to maintain protein homeostasis, is a key area of application for Amylocaine (Knowles et al., 2014).
3. Amyloplast Metabolism in Wheat Endosperm
The application of Amylocaine in understanding the role of amyloplasts in food production is notable. Amyloplasts, being specialized for starch production, are central in endosperm metabolism. Amylocaine's role in this context helps in analyzing proteins involved in carbohydrate, lipid, amino acid, nucleic acid, and other biosynthetic processes critical for grain fill (Dupont, 2008).
4. Amyloid Diseases: Pathogenesis and Treatment
Amylocaine has applications in understanding the pathogenesis of amyloid diseases like Alzheimer's. Research focuses on the structural characteristics of pathological and functional amyloids, with Amylocaine contributing to innovations in artificial amyloids used in various fields ranging from water purification to 3D printing (Ke et al., 2020).
5. Amylopectin Hydrolysis by Amylolytic Enzymes
Amylocaine's role in studying the structural analysis of amylopectin, particularly after hydrolysis by amylases, is important. Understanding how different enzymes convert amylopectin into varying structures is crucial for applications in food science and nutrition (Bijttebier et al., 2010).
6. Biomarkers in Veterinary Medicine
In veterinary medicine, Amylocaine aids in identifying biomarkers like acute phase proteins (APPs) in diseases and inflammatory conditions. It helps in the diagnostic process of diseases in companion and farm animals, contributing significantly to veterinary health care (Eckersall & Bell, 2010).
7. Amylin in Obesity Treatment
The role of Amylocaine in the treatment of obesity, particularly through the study of hormones like amylin, is another application. It contributes to understanding the physiological actions and pharmacological potential of amylin, influencing the development of effective obesity treatments (Jorsal et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
[1-(dimethylamino)-2-methylbutan-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMBBCOBEAVDAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
532-59-2 (hydrochloride) | |
| Record name | Amylocaine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6047862 | |
| Record name | Amylocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
In particular, amylocaine, much like other local anesthetics, bind and blockade voltage gated sodium channels located in the excitable membranes of various sensory receptors. Once blocked, the influx of sodium across the channels and membrane is inhibited. Because the influx of sodium is necessary to facilitate neuronal action potentials and signal conduction across sensory receptor membranes, the influx inhibition subsequently prevents the body reactions that would normally result from the neuronal signals. | |
| Record name | Amylocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Amylocaine | |
CAS RN |
644-26-8 | |
| Record name | Amylocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=644-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amylocaine [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amylocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09088 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Amylocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[(dimethylamino)methyl]-1-methylpropyl benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMYLOCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRW683O56T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



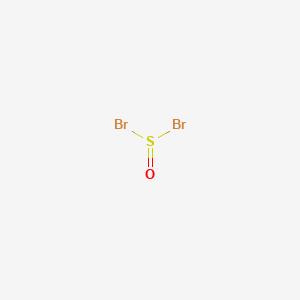
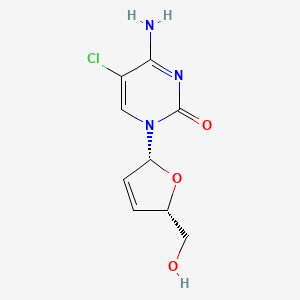
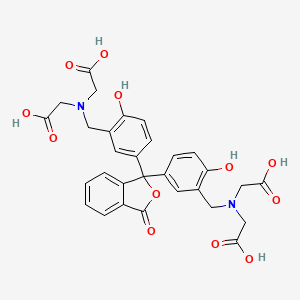
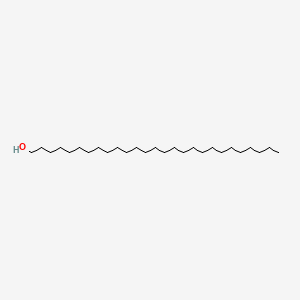
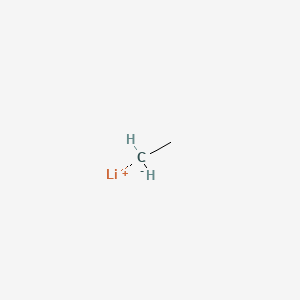
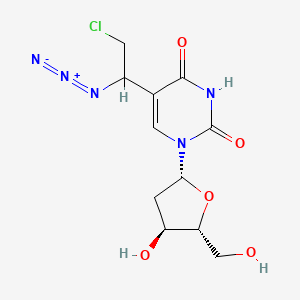
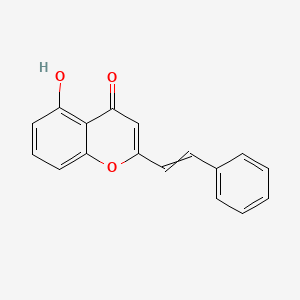
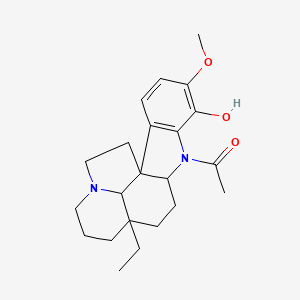
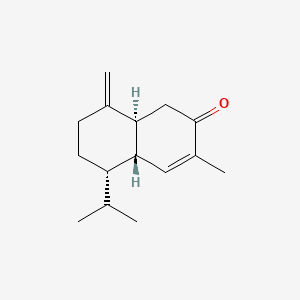
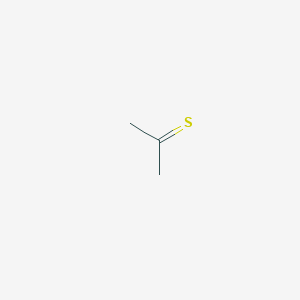
![1-[2,5-diethoxy-4-(1-tetrazolyl)phenyl]sulfonyl-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine](/img/structure/B1215247.png)
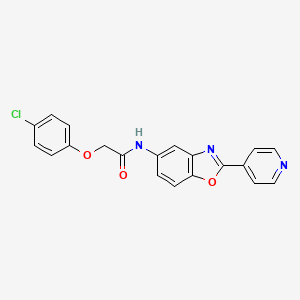
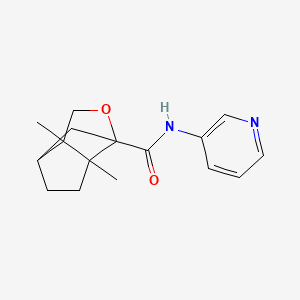
![3-(3-chlorophenyl)-1-(3-hydroxypropyl)-1-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]urea](/img/structure/B1215252.png)